5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one
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Overview
Description
5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids, specifically a type of flavanone. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a unique structure characterized by a benzopyran ring with hydroxyl and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran ring . Another method involves the use of catalysts like copper sulfate and sodium ascorbate in a click reaction to form the benzopyran structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as protein kinase Cδ (PKCδ), leading to the modulation of cellular signaling pathways . Additionally, it acts as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Another flavonoid with similar antioxidant properties.
5,7-Dimethoxy-2H-1-benzopyran-2-one: A compound with methoxy groups instead of hydroxyl groups, leading to different chemical reactivity.
Uniqueness
5,7-Dihydroxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its antioxidant activity and potential therapeutic applications.
Properties
CAS No. |
110361-50-7 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
5,7-dihydroxy-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-9-12(17)8-13(18)15-11(7-14(19)20-16(9)15)10-5-3-2-4-6-10/h2-8,17-18H,1H3 |
InChI Key |
FKNGTJUNAZYRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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